1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine

Catalog No.
S1528881
CAS No.
19420-56-5
M.F
C26H52NO7P
M. Wt
521.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine

CAS Number

19420-56-5

Product Name

1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C26H52NO7P

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1

InChI Key

YAMUFBLWGFFICM-PTGWMXDISA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Synonyms

(7R,18Z)-4,7-Dihydroxy-N,N,N-trimethyl-10-oxo-,3,5,9-trioxa-4-phosphaheptacos-18-en-1-aminium Inner Salt 4-Oxide; 1-O-Oleoyl-sn-glycero-3-phosphocholine; 1-Oleoyl-2-hydroxy-sn-glycerol-3-phosphocholine; 1-Oleoyl-sn-glycero-3-phosphocholine; 1-Oleoyl-

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

1-oleoyl-sn-glycero-3-phosphocholine, also known as oleoyl-lysophosphatidylcholine (O-LPC) or lysophosphatidylcholine 18:1 (LPC 18:1), is a molecule found in various organisms, including plants, animals, and fungi [, , ]. It is a type of phospholipid, a class of molecules that are essential components of cell membranes [].

Research on 1-oleoyl-sn-glycero-3-phosphocholine focuses on various aspects, including:

  • Cellular signaling: O-LPC has been shown to play a role in various cellular signaling pathways, influencing processes like cell proliferation, differentiation, and migration [, ].
  • Inflammation: Studies suggest O-LPC might be involved in the inflammatory response, with potential implications for diseases like arthritis and asthma [, ].
  • Cancer: Research is ongoing to investigate the potential role of O-LPC in cancer development and progression [, ].

1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine, also known as oleoyl lysolecithin (Olecithin is another term for phosphatidylcholine), is a type of phospholipid []. Phospholipids are a class of molecules that form the major structural component of cell membranes in all living organisms []. Oleoyl lysolecithin specifically has one fatty acid chain (oleic acid) attached to the sn-1 glycerol backbone, and a phosphocholine headgroup attached to the sn-3 position [].


Molecular Structure Analysis

The key features of the molecule include:

  • Glycerol Backbone: The core structure is a glycerol molecule (sn-glycerol) with three hydroxyl groups. The "sn" refers to the stereochemistry of the glycerol, which is important for its biological function [].
  • Fatty Acid Chain: Attached to the sn-1 position is a single oleic acid chain, an 18-carbon monounsaturated fatty acid with a cis double bond at the 9th carbon (9Z) []. This unsaturated chain contributes to the fluidity of biological membranes [].
  • Phosphocholine Headgroup: Linked to the sn-3 position is a phosphocholine headgroup. This group consists of a phosphate group linked to choline, a small organic molecule containing a positively charged quaternary amine group []. The phosphocholine headgroup is hydrophilic (water-loving) and plays a crucial role in the interaction of phospholipids with water, forming the polar head region of cell membranes [].

The asymmetric structure of the molecule, with a hydrophobic fatty acid tail and a hydrophilic head group, is essential for its function in cell membranes. This amphipathic nature allows phospholipids to form bilayer structures, the foundation of biological membranes [].


Chemical Reactions Analysis

  • Hydrolysis: Phospholipids can be broken down by enzymes called phospholipases. Hydrolysis of oleoyl lysolecithin by phospholipase A2 would yield oleic acid and glycerophosphocholine.

Role in biological processesIn vivo, oleoyl lysolecithin can be produced from phosphatidylcholine by phospholipase A2 activity.


Physical And Chemical Properties Analysis

  • Solubility: Phospholipids generally have low solubility in water due to their hydrophobic tails, but are soluble in organic solvents [].
  • Melting Point & Boiling Point: Phospholipids typically have high melting points and boiling points due to the strong interactions between their molecules [].

Oleoyl lysolecithin, due to its detergent-like properties, can disrupt cell membranes and alter membrane permeability. Research suggests it may play a role in various biological processes, including:

  • Signal Transduction: Oleoyl lysolecithin can activate signaling pathways involved in cell proliferation, differentiation, and inflammation.
  • Membrane Fusion: It may be involved in the fusion of membranes during cellular processes like exocytosis.

Physical Description

Solid

XLogP3

5.7

Appearance

Assay:≥95%A solution in chloroform

Wikipedia

Oleoyl-lysophosphatidylcholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Monoacylglycerophosphocholines [GP0105]

Dates

Modify: 2023-08-15

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